N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound with intriguing properties that make it relevant in various scientific fields. Its structure combines a pyridazine ring, a benzo[c][1,2,5]thiadiazole moiety, and a carboxamide group, providing multiple reactive sites for chemical modifications and applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology: In biological research, it may be explored for its potential interactions with biomolecules, such as proteins or DNA, and its impact on biological pathways.
Medicine: In medical research, the compound could be investigated for therapeutic properties, including potential anticancer, antiviral, or antibacterial activities.
Industry: In industrial applications, it might be used as a precursor for advanced materials, including semiconductors, photovoltaics, or other electronic applications due to its unique electronic properties.
Mechanism of Action
Target of Action
The compound, also known as N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide, is a member of the benzo[c][1,2,5]thiadiazole (BTZ) group . BTZ-based compounds have been extensively researched for their use in photovoltaics and as fluorescent sensors . They are known to act as electron acceptors , making them potential targets for electron-rich molecules.
Mode of Action
The BTZ motif in the compound acts as a strongly electron-accepting moiety . By varying the donor groups while keeping the BTZ acceptor group the same, the optoelectronic and photophysical properties of the compound can be systematically modified . This allows the compound to interact with its targets in a specific manner, leading to changes in the targets’ electron distribution.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, BTZ-based compounds have been used as photocatalysts , enabling organic transformations through photoredox catalysis . The compound’s electron-accepting properties can facilitate these transformations, affecting the downstream effects of the involved biochemical pathways.
Pharmacokinetics
The compound’s optoelectronic and photophysical properties, which can be modified by varying its donor groups , may influence its bioavailability.
Result of Action
The compound’s action results in changes in the electron distribution of its targets, which can enable organic transformations through photoredox catalysis . This can lead to various molecular and cellular effects, depending on the specific targets and pathways involved.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the use of light as a “traceless” reagent has been discussed in the context of environmentally sustainable chemistry . The compound’s performance as a photocatalyst can be influenced by the presence and intensity of light .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactions starting with readily available precursor molecules. One common method includes:
Formation of the pyridazine ring: : This might involve a condensation reaction of hydrazine with a dicarbonyl compound.
Attachment of the propyl chain: : This could be achieved through an alkylation reaction.
Introduction of the benzo[c][1,2,5]thiadiazole ring: : This might involve a cyclization reaction of an aromatic compound with sulfur and nitrogen sources.
Formation of the carboxamide group: : This could involve an amidation reaction, using carboxylic acids or their derivatives with amines.
Industrial Production Methods: On an industrial scale, these synthesis steps would be optimized for yield and cost-effectiveness, using scalable methods and ensuring the purity of the final product. Techniques such as continuous flow synthesis, microwave-assisted reactions, and high-throughput screening could be employed to improve efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide undergoes a variety of chemical reactions:
Oxidation and reduction: : These reactions can modify the oxidation state of its components, often using reagents like hydrogen peroxide for oxidation or sodium borohydride for reduction.
Substitution: : This compound can undergo nucleophilic and electrophilic substitution reactions, depending on the reactive sites involved. Common reagents might include alkyl halides for nucleophilic substitution or nitrating agents for electrophilic substitution.
Condensation: : It can participate in condensation reactions to form larger molecules or polymeric structures.
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substituting agents: : Alkyl halides, acyl chlorides.
Major Products Formed: The major products depend on the type of reaction. For oxidation, oxidized derivatives of the compound; for substitution, products with substituted groups; and for condensation, larger molecular assemblies.
Comparison with Similar Compounds
Similar Compounds:
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzo[c][1,2,5]thiadiazole-4-carboxamide: : This compound has a similar structure but differs in the position of the carboxamide group, which may affect its reactivity and applications.
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzo[c][1,2,4]thiadiazole-5-carboxamide: : Another similar compound with different ring substitutions that might lead to varied chemical and biological properties.
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Properties
IUPAC Name |
N-[3-(6-oxopyridazin-1-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c20-13-3-1-7-16-19(13)8-2-6-15-14(21)10-4-5-11-12(9-10)18-22-17-11/h1,3-5,7,9H,2,6,8H2,(H,15,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWELCQSGQUIJEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCCNC(=O)C2=CC3=NSN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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